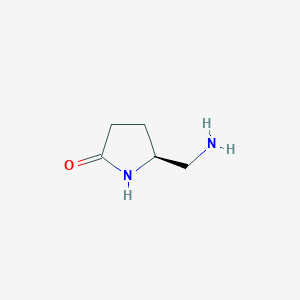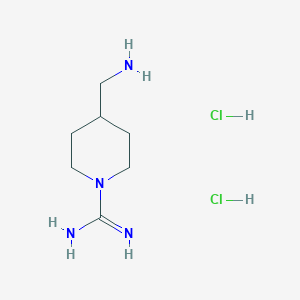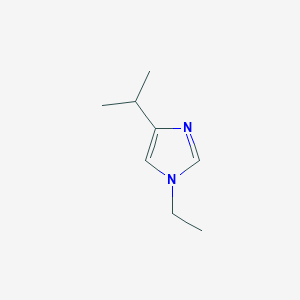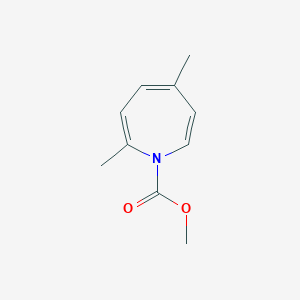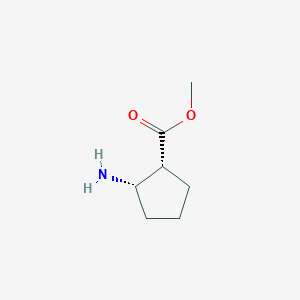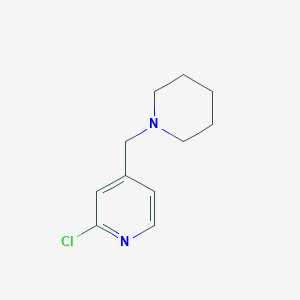
2-Chloro-4-(piperidin-1-ylmethyl)pyridine
Overview
Description
2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.7 g/mol . It is a heterocyclic compound containing a pyridine ring substituted with a chloro group at the 2-position and a piperidin-1-ylmethyl group at the 4-position . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry[3][3].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-4-pyridinemethanol with piperidine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloro-4-pyridinemethanol is replaced by the piperidin-1-ylmethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidin-1-ylmethyl group can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups at the 2-position.
Oxidation: N-oxides or other oxidized derivatives of the piperidin-1-ylmethyl group.
Reduction: Reduced derivatives of the pyridine ring or the piperidin-1-ylmethyl group.
Scientific Research Applications
2-Chloro-4-(piperidin-1-ylmethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The compound can also participate in chemical reactions that alter the structure and function of biomolecules . The exact pathways and targets involved vary depending on the context of its use .
Comparison with Similar Compounds
2-Chloro-4-(piperidin-1-ylmethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-4-(morpholin-4-ylmethyl)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring[][8].
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring[][8].
2-Chloro-4-(piperazin-1-ylmethyl)pyridine: Similar structure but with a piperazine ring instead of a piperidine ring[][8].
These compounds share structural similarities but differ in their chemical and biological properties due to the variations in the substituent rings[8][8]. The unique combination of the chloro group and the piperidin-1-ylmethyl group in this compound contributes to its distinct reactivity and applications[8][8].
Properties
IUPAC Name |
2-chloro-4-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXHPOYGAGSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431843 | |
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146270-01-1 | |
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine and why is its synthesis important?
A1: this compound serves as a key intermediate in the synthesis of lafutidine []. Lafutidine is a pharmaceutical compound with gastroprotective properties. Developing efficient synthetic routes for important pharmaceutical intermediates like this compound is crucial for cost-effective drug production.
Q2: Can you describe the synthetic route for this compound as detailed in the research?
A2: The synthesis [] begins with 2-amino-4-methylpyridine. It undergoes a two-step chlorination: first with CuCl/HCl, then with sulfuryl chloride. This yields 2-chloro-4-(chloromethyl)pyridine. Finally, condensation with piperidine in DMF produces this compound. The overall yield for this synthesis is approximately 62%.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






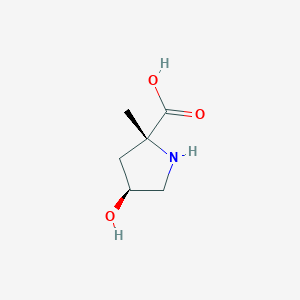
![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B136485.png)
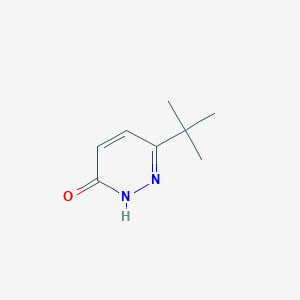
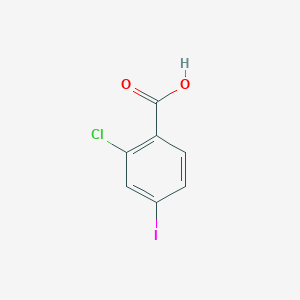
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
